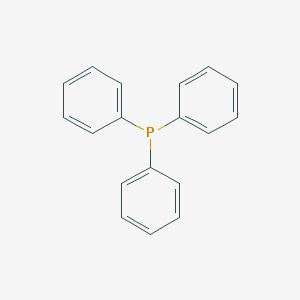

Triphenylphosphine

Cat. No. B044618

Key on ui cas rn:

603-35-0

M. Wt: 262.3 g/mol

InChI Key: RIOQSEWOXXDEQQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04008282

Procedure details

To an oven-dried 50-ml autoclave liner were added 16.68 g of triphenylphosphine oxide (.06 mole) and 0.057 g of sulfur (.0018 mole). The solids were treated with 11.12 g of silicon tetrachloride (.066 mole) and the mixture was placed in an autoclave which was then charged to a pressure of 715 p.s.i.g. (48 atm.) with hydrogen. The mixture was heated to 250°C for 15 hours at a maximum pressure of 77 atm. After cooling and venting, the reaction mixture was worked up by first partitioning between warm 30% by weight aqueous sodium hydroxide solution and toluene. The aqueous layer was extracted once with toluene and the combined organic layers were washed with water and with brine and dried over anhydrous sodium sulfate. Filtration and solvent removal gave 13.66 g (86.9%) of crude triphenylphosphine, mp 68°-77° which contained 2% triphenylphosphine oxide and 3% triphenylphosphine sulfide by gas-liquid chromatographic (glc) analysis. Recrystallization from methanol gave 11.25 g (71%) of purified triphenylphosphine, mp 75°-9°, still containing 1-2% triphenylphosphine sulfide by glc analysis.

[Compound]

Name

715

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Yield

86.9%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([P:7](=O)([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Si](Cl)(Cl)(Cl)Cl.[H][H]>[S]>[C:14]1([P:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |^3:27|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

16.68 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

0.057 g

|

|

Type

|

catalyst

|

|

Smiles

|

[S]

|

Step Two

|

Name

|

|

|

Quantity

|

11.12 g

|

|

Type

|

reactant

|

|

Smiles

|

[Si](Cl)(Cl)(Cl)Cl

|

Step Three

[Compound]

|

Name

|

715

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

250 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by first partitioning

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

between warm 30% by weight aqueous sodium hydroxide solution and toluene

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted once with toluene

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic layers were washed with water and with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration and solvent removal

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 13.66 g | |

| YIELD: PERCENTYIELD | 86.9% | |

| YIELD: CALCULATEDPERCENTYIELD | 86.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |